
Methyl 4-phenanthrenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-phenanthrenecarboxylate is an organic compound with the molecular formula C₁₆H₁₂O₂ It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by a carboxylate ester functional group attached to the fourth position of the phenanthrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-phenanthrenecarboxylate can be synthesized through several methods. One common approach involves the esterification of phenanthrene-4-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-phenanthrenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Phenanthrene-4-carboxylic acid.
Reduction: Phenanthrene-4-methanol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-phenanthrenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of methyl 4-phenanthrenecarboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release phenanthrene-4-carboxylic acid, which may interact with various enzymes and receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 9-phenanthrenecarboxylate: Similar in structure but with the carboxylate ester group at the ninth position.
Phenanthrene-4-carboxylic acid: The non-esterified form of methyl 4-phenanthrenecarboxylate.
Phenanthrene-4-methanol: The reduced form of the ester.
Uniqueness: this compound is unique due to its specific ester functional group and its position on the phenanthrene ring
Eigenschaften
CAS-Nummer |
18266-47-2 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
methyl phenanthrene-4-carboxylate |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3 |
InChI-Schlüssel |
YFZHEMZULMTHPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


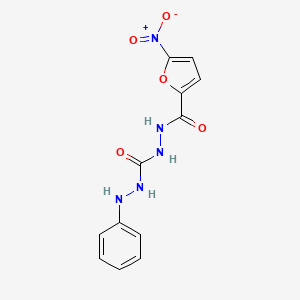
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)
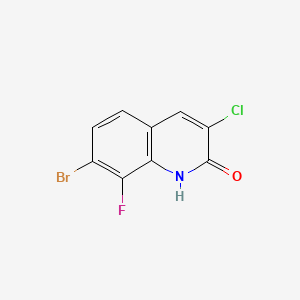
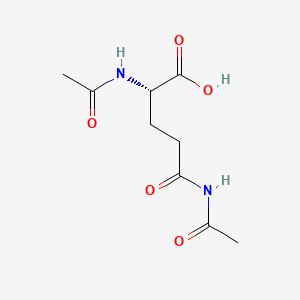

![1-Oxa-9-azaspiro[5.5]undecan-3-ol](/img/structure/B14017092.png)
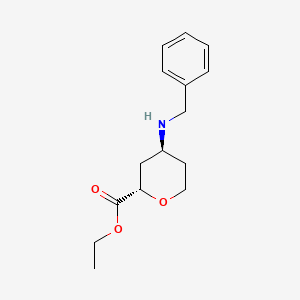
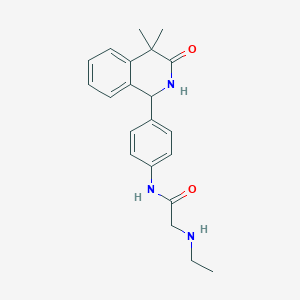
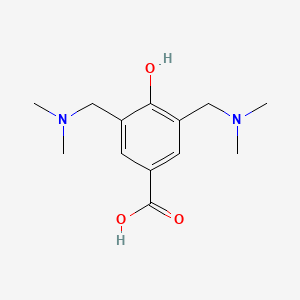

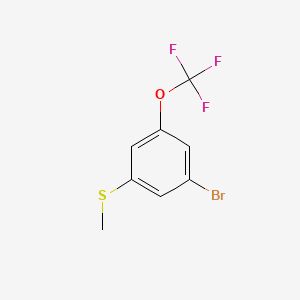

![7-Chlorothieno[2,3-C]pyridine-2-carbonitrile](/img/structure/B14017128.png)

